molecular formula C24H18S2 B14000883 2-Biphenylyl disulfide CAS No. 19813-97-9

2-Biphenylyl disulfide

Cat. No.: B14000883
CAS No.: 19813-97-9
M. Wt: 370.5 g/mol
InChI Key: JKPTZWVDCSARTM-UHFFFAOYSA-N
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Description

2-Biphenylyl disulfide is an organic compound characterized by the presence of a disulfide bond between two biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylyl disulfide can be synthesized through several methods. One common approach involves the reaction of biphenyl thiol with an oxidizing agent. For instance, the reaction of biphenyl thiol with iodine in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the disulfide bond under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of oxidizing agents and reaction conditions is crucial to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Biphenyl thiol.

    Substitution: Functionalized biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Biphenylyl disulfide involves the formation and cleavage of disulfide bonds. This process is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The disulfide bond can undergo exchange reactions, which are essential in protein folding and stabilization . The molecular targets include thiol groups in proteins and enzymes, which can be modified through disulfide exchange reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its disulfide bond provides stability and reactivity, which are valuable in various scientific and industrial applications.

Properties

CAS No.

19813-97-9

Molecular Formula

C24H18S2

Molecular Weight

370.5 g/mol

IUPAC Name

1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene

InChI

InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI Key

JKPTZWVDCSARTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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